
Vernolide B
Overview
Description
Vernolide B is a sesquiterpene lactone isolated from plants of the Vernonia genus, notably Vernonia cinerea and Vernonia amygdalina. It belongs to a class of bioactive compounds known for their cytotoxic, antimicrobial, and anticancer properties . Structurally, it features a γ-lactone ring fused to a bicyclic sesquiterpene framework, which is critical for its biological activity. This compound exhibits moderate cytotoxicity against cancer cell lines, with ED50 values of 3.78 μg/mL (KB cells), 5.88 μg/mL (NCI-661 cells), and 6.42 μg/mL (HeLa cells) . Its ability to induce apoptosis via intrinsic pathways has been documented, aligning with the broader anticancer mechanisms of sesquiterpene lactones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vernolide B is typically isolated from the ethanolic extracts of Vernonia cinerea stems. The isolation process involves bioassay-directed fractionation, which helps in identifying and extracting the active compounds . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the isolation process generally includes solvent extraction, chromatography, and spectroscopic analysis for compound identification .
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural occurrence in Vernonia cinerea. The primary method of obtaining this compound remains the extraction from the plant itself .
Chemical Reactions Analysis
Types of Reactions: Vernolide B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Vernolide B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique sesquiterpene lactone structure and its reactivity in various chemical reactions. Researchers explore its potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, this compound is investigated for its cytotoxic properties. It has shown activity against various human tumor cell lines, including KB, NCI-661, and HeLa cells .
Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Its cytotoxicity against tumor cells makes it a promising candidate for developing new cancer therapies .
Industry: Its unique chemical properties may lead to the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of Vernolide B involves its interaction with cellular targets, leading to cytotoxic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and downregulate the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) . These actions contribute to its anticancer properties by inhibiting tumor cell invasion and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vernolide vs. Vernolide B
- Structural Differences: Vernolide lacks the specific hydroxylation and esterification patterns found in this compound, which may influence binding affinity and pharmacokinetics .
- Biological Activity: Vernolide demonstrates weak antimalarial activity (50% inhibition at 50 μM) compared to Vernodalol, another sesquiterpene lactone from Vernonia . this compound shows superior cytotoxicity in cancer cell lines (ED50 < 7 μg/mL) compared to Vernolide, which has variable and less potent activity .
- ADMET Profiles: Vernolide displays moderate BBB permeability and a short half-life (<2 hours), whereas this compound’s ADMET data are less documented but suggest lower oral absorption due to deviations from Pfizer’s drug-likeness criteria (e.g., logP, TPSA) .
This compound vs. Chicoric Acid
- Physicochemical Properties: Parameter this compound Chicoric Acid nHA 1.0 1.1 nHD 1.1 1.3 TPSA (Ų) 9.0 9.8 LogP 1.4 1.4 LogD 1.2 1.1 Chicoric acid adheres more closely to Pfizer’s drug-likeness rules, with better solubility and absorption metrics .
- Bioactivity: Chicoric acid outperforms this compound in antiviral and antioxidant assays, likely due to its polyphenolic structure . this compound has stronger cytotoxic effects in cancer models, suggesting divergent therapeutic applications .
Comparison with Functionally Similar Compounds
This compound vs. Neoandrographolide
- Neoandrographolide, however, has superior pharmacokinetic stability (half-life >2 hours) .
This compound vs. Artemisinin
- Antimalarial Activity: Artemisinin derivatives are clinically validated antimalarials with rapid parasite clearance, whereas this compound’s antimalarial efficacy is unproven. Vernolide (a related compound) requires high doses (91.2 μg/mL) for partial Plasmodium inhibition .
- Mechanistic Differences: Artemisinin acts via iron-mediated radical formation, while this compound’s mechanism involves apoptosis induction and possibly interference with parasite mitochondrial function .
Key Research Findings and Limitations
Biological Activity
Vernolide B is a sesquiterpene lactone derived from the plant Vernonia cinerea, known for its potential therapeutic properties. This article delves into the biological activities of this compound, particularly its cytotoxic effects against various cancer cell lines, its mechanisms of action, and related case studies.
Chemical Structure and Classification
This compound belongs to a class of compounds known as sesquiterpene lactones, characterized by a specific molecular structure that includes a lactone ring. This structural feature is significant as it contributes to the compound's biological activity. The chemical formula for this compound is CHO, and it has a CAS number of 618860-58-5 .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various tumor cell lines. The results indicate that while Vernolide A demonstrates potent cytotoxicity, this compound exhibits marginal cytotoxicity.
Cytotoxicity Data Table
Cell Line | ED50 (μg/mL) for this compound |
---|---|
KB (oral carcinoma) | 3.78 |
NCI-661 (lung carcinoma) | 5.88 |
HeLa (cervical carcinoma) | 6.42 |
The above table summarizes the effective doses (ED50) at which this compound induces cytotoxic effects on selected cancer cell lines . Notably, these values indicate that this compound is significantly less potent than its counterpart, Vernolide A, which has an ED50 as low as 0.02 μg/mL against similar cell lines .
The biological activity of sesquiterpene lactones, including this compound, is often attributed to their ability to interact with cellular signaling pathways. One major mechanism involves the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in regulating inflammation and cancer progression. By inhibiting NF-κB, these compounds can potentially reduce inflammatory responses and inhibit tumor growth .
Case Studies
- Cytotoxicity in Cancer Treatment : In a study by Kuo et al., this compound was tested alongside other compounds against several cancer cell lines (KB, DLD1, NCI661, HeLa). While it displayed some level of cytotoxicity, the authors recommended further investigation into its structure-activity relationship to enhance its efficacy .
- Comparative Analysis with Vernolide A : Research indicates that Vernolide A is significantly more effective than this compound in inducing cell death in cancer cells. This highlights the need for ongoing research to understand the differences in their mechanisms and potential modifications that could enhance the activity of this compound .
Properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBBPLMBWXKCDP-RRPNGBMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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